molecular formula C10H15BrN2O B1527789 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1220037-47-7

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol

Cat. No. B1527789
CAS RN: 1220037-47-7
M. Wt: 259.14 g/mol
InChI Key: RWOGSMMGESYIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a bromo group at the 5th position and a methyl group at the 3rd position . Attached to the pyridine ring is a propanol chain with an amino group and a methyl group .

Safety and Hazards

The related compound “5-Bromo-3-methylpyridin-2-amine” may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-4-8(11)5-12-9(7)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOGSMMGESYIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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